molecular formula C9H12S B2378364 4-Ethylthioanisole CAS No. 31218-75-4

4-Ethylthioanisole

Cat. No.: B2378364
CAS No.: 31218-75-4
M. Wt: 152.26
InChI Key: HETCYASWPLGPGT-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Mode of Action

For instance, a silica-supported metal complex can catalyze the oxidation of thioanisole with H2O2, resulting in the formation of sulfoxide and sulfone .

Biochemical Pathways

. These reactions could potentially affect various biochemical pathways, particularly those involving sulfur metabolism.

Pharmacokinetics

0 g/mL . These physical properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

. These products could potentially have various effects at the molecular and cellular levels, depending on their interactions with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of chemical reactions. For instance, the oxidation of thioanisole compounds can be catalyzed by a silica-supported metal complex . The activity of this catalyst remains nearly unchanged after five cycles, indicating its stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylthioanisole can be synthesized through the methylation of thiophenol. The reaction involves the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or dimethyldioxirane in dichloromethane.

    Substitution: Alkyl halides in the presence of sodium hydride or potassium tert-butoxide.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethyl group, which provides distinct chemical properties and reactivity compared to other sulfur-containing compounds. This makes it particularly valuable in specific industrial applications where its unique odor and reactivity are desired .

Properties

IUPAC Name

1-ethyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETCYASWPLGPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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